Sodium monofluorophosphate

Vue d'ensemble

Description

Sodium monofluorophosphate (NaMFP) is an inorganic compound and an important fluoride-containing salt. It is used in many products and processes, including toothpaste, water fluoridation, and laboratory experiments. NaMFP has a wide range of applications in scientific research, and is an important tool for understanding the biochemical and physiological effects of fluoride. In

Applications De Recherche Scientifique

Dental Health and Fluoride Delivery

Sodium monofluorophosphate (NaMFP) is extensively researched for its role in dental health, particularly in fluoride delivery. Studies have demonstrated its efficacy in increasing fluoride concentration in saliva, plaque, and plaque fluid, contributing to dental health improvements. For instance, Vogel et al. (2000) found that mouth rinses containing NaMFP significantly increased fluoride concentration in these areas, suggesting its effectiveness in dental care products (Vogel et al., 2000).

Caries Prevention

NaMFP's role in reducing dental caries has been a subject of research since the 1960s. Clinical trials have shown that NaMFP, when applied topically, can reduce the caries rate in children. For example, Goaz et al. (1963) reported a significant reduction in caries rate in children following topical applications of NaMFP solutions, highlighting its potential as an anticariogenic agent (Goaz et al., 1963).

Chemical Stability and Gastrointestinal Absorption

NaMFP is known for its chemical stability in the gastrointestinal environment, making it a suitable agent for fluorine therapy in conditions like osteoporosis. Setnikar and Arigoni (1988) noted that NaMFP is chemically stable across a range of pH levels and is absorbed in the gastrointestinal lumen, hydrolyzing into fluoride and orthophosphate (Setnikar & Arigoni, 1988).

Hydrolysis and Absorption Mechanism

The hydrolysis and absorption mechanisms of NaMFP have been investigated to understand its low toxicity and therapeutic potential. Ericsson and Patterson (1980) found that NaMFP undergoes rapid hydrolysis in the small intestine and liver but not in the stomach, explaining its lower acute toxicity compared to other fluoride sources (Ericsson & Patterson, 1980).

Mécanisme D'action

Target of Action

Sodium monofluorophosphate (SMFP) primarily targets the tooth enamel , which is largely composed of a mineral called hydroxyapatite . The compound’s role is to protect the enamel from the bacteria that cause dental caries (cavities) .

Mode of Action

SMFP functions as a source of fluoride via a hydrolysis reaction . When SMFP comes into contact with the tooth enamel, it undergoes a hydrolysis reaction, resulting in the release of fluoride ions . These fluoride ions integrate into the tooth structure, forming a protective layer . This layer aids in the remineralization of dental decay and tooth enamel, penetrates tooth enamel to help restore weak areas, and prevents tooth decay from occurring in the first place .

Biochemical Pathways

The primary biochemical pathway affected by SMFP involves the remineralization of tooth enamel . The fluoride ions released from SMFP integrate into the hydroxyapatite crystals of the tooth enamel, forming a new, decay-resistant material called fluorapatite . This process helps to strengthen the tooth enamel and make it more resistant to acid attack from bacteria.

Pharmacokinetics

It is known that the compound is used in toothpaste and is therefore applied topically to the teeth . . The primary focus of SMFP use is its local effect on the teeth rather than systemic distribution and metabolism.

Result of Action

The result of SMFP’s action is the protection of tooth enamel from decay . By releasing fluoride ions that integrate into the tooth enamel, SMFP helps to remineralize dental decay and tooth enamel, restore weak areas, and prevent tooth decay . This leads to stronger, healthier teeth and a reduced risk of cavities.

Action Environment

The efficacy and stability of SMFP are influenced by various environmental factors. For instance, the presence of other ions in the oral environment can affect the efficiency of fluoride ion release and integration into the tooth enamel . Additionally, the pH of the oral environment can impact the hydrolysis reaction that releases fluoride ions from SMFP . Therefore, maintaining a clean oral environment and regular use of SMFP-containing toothpaste are crucial for maximizing the compound’s anticavity effects.

Analyse Biochimique

Biochemical Properties

Sodium monofluorophosphate plays a crucial role in biochemical reactions, particularly in the remineralization of tooth enamel. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme alkaline phosphatase, which hydrolyzes this compound to release fluoride ions. These fluoride ions then interact with hydroxyapatite in tooth enamel, enhancing its resistance to acid dissolution. Additionally, this compound can interact with proteins in the saliva, forming a protective layer on the teeth that further aids in preventing dental caries .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In dental tissues, it promotes the remineralization of enamel by increasing the deposition of fluoride ions. This process influences cell function by enhancing the activity of ameloblasts, the cells responsible for enamel formation. This compound also impacts cell signaling pathways, particularly those involved in the regulation of mineralization. It can modulate gene expression related to enamel matrix proteins, thereby influencing cellular metabolism and promoting the formation of a more robust enamel structure .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by alkaline phosphatase to release fluoride ions. These ions then bind to hydroxyapatite crystals in the enamel, converting them to fluorapatite, which is more resistant to acid attack. This compound also inhibits the activity of bacterial enzymes that produce acids, thereby reducing the overall acidogenic potential in the oral cavity. This dual action of enhancing enamel resistance and inhibiting bacterial activity makes this compound an effective agent in dental care .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its ability to release fluoride ions over extended periods, although the rate of release may diminish. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained remineralization of enamel, while in vivo studies have indicated that its long-term use does not adversely affect cellular function .

Propriétés

| { "Design of the Synthesis Pathway": "Sodium monofluorophosphate can be synthesized by the reaction of sodium fluoride with phosphoric acid.", "Starting Materials": [ "Sodium fluoride", "Phosphoric acid" ], "Reaction": [ "Mix sodium fluoride with phosphoric acid in a reaction vessel", "Heat the mixture to 150-200°C", "Maintain the temperature for 2-4 hours", "Cool the mixture to room temperature", "Add water to the mixture to dissolve the product", "Filter the solution to obtain the solid sodium monofluorophosphate", "Wash the solid with water to remove impurities", "Dry the solid at 100°C to obtain the final product" ] } | |

Numéro CAS |

7631-97-2 |

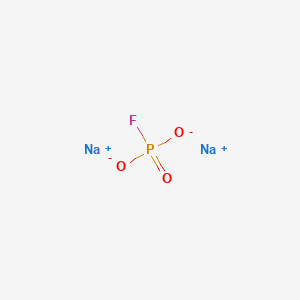

Formule moléculaire |

FH2NaO3P |

Poids moléculaire |

122.976 g/mol |

Nom IUPAC |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

Clé InChI |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] |

SMILES canonique |

OP(=O)(O)F.[Na] |

Autres numéros CAS |

10163-15-2 7631-97-2 |

Description physique |

White powder; [Pfaltz and Bauer MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

15181-43-8 (Parent) |

Synonymes |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)